molecular formula C8H7N3O B1294919 Isatin 3-hydrazone CAS No. 2365-44-8

Isatin 3-hydrazone

Cat. No.: B1294919
CAS No.: 2365-44-8
M. Wt: 161.16 g/mol
InChI Key: KWSQYVPIKHBAQV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isatin 3-hydrazone plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidases. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are involved in the regulation of neurotransmitter levels. This compound has been shown to inhibit both monoamine oxidase A and monoamine oxidase B, with a stronger inhibitory effect on monoamine oxidase A . The interaction between this compound and monoamine oxidases involves the formation of stable hydrogen bonds, which contribute to its inhibitory activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of receptor tyrosine kinases, which are involved in cell signaling and growth . Additionally, this compound has been shown to modulate the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of monoamine oxidases, forming stable hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to an increase in the levels of neurotransmitters, which can have various physiological effects. Additionally, this compound has been shown to inhibit receptor tyrosine kinases, affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, while in vivo studies have indicated potential long-term effects on neurotransmitter levels and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of monoamine oxidases and modulation of cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and the levels of key metabolites in cells. Additionally, this compound has been shown to affect the activity of enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isatin 3-hydrazone typically involves the condensation of isatin with hydrazine hydrate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

Isatin+Hydrazine HydrateIsatin 3-Hydrazone\text{Isatin} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} Isatin+Hydrazine Hydrate→Isatin 3-Hydrazone

The reaction is often conducted at temperatures ranging from 60°C to 80°C for several hours until the product precipitates out of the solution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isatin 3-hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isatin 3-hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Shows potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

Uniqueness: Isatin 3-hydrazone is unique due to its specific hydrazone moiety, which imparts distinct biological activities, particularly its potent anticancer and enzyme inhibitory properties.

Properties

IUPAC Name

3-diazenyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSQYVPIKHBAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178327
Record name Indole-2,3-dione, 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-44-8
Record name Indole-2,3-dione, 3-hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2365-44-8
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Record name Indole-2,3-dione, 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATIN 3-HYDRAZONE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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